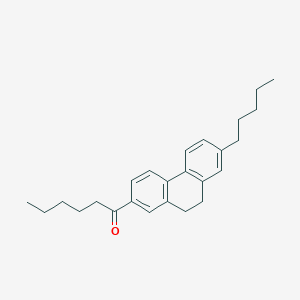
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one is a chemical compound that belongs to the class of dihydrophenanthrene derivatives
Preparation Methods
The synthesis of 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dihydrophenanthrene and hexan-1-one.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug design and development.
Industry: The compound may be used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one can be compared with other similar compounds, such as:
9,10-Dihydrophenanthrene: A related compound with similar structural features.
1-(7-Octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one: Another derivative with a different alkyl chain length.
Unique Features:
Properties
CAS No. |
58600-69-4 |
|---|---|
Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-pentyl-9,10-dihydrophenanthren-2-yl)hexan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-7-9-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)10-8-6-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
KXRFPASVEFOQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















